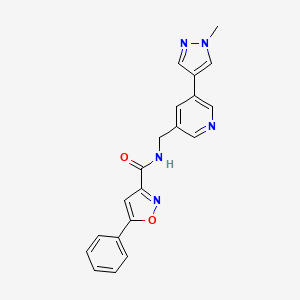
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, an isoxazole ring, and a phenyl ring . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Applications De Recherche Scientifique
Metabolic Pathways and Drug Disposition
Research into compounds with structural features similar to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" often investigates their metabolic pathways, aiming to understand how they are processed by the body. For instance, studies on the metabolism of specific drugs can reveal how they are transformed into active or inactive metabolites, their excretion routes, and the implications for drug efficacy and safety. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing therapeutic outcomes while minimizing adverse effects (Renzulli et al., 2011).
Environmental and Dietary Exposures
The study of heterocyclic amines, including those related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide," extends to environmental and dietary exposures. These compounds, often formed during the cooking of meat at high temperatures, have been examined for their potential health impacts. Research on the presence of carcinogenic heterocyclic amines in the human diet and their detection in biological samples underscores the importance of understanding the sources and effects of exposure to such compounds. Insights from these studies can inform public health recommendations and strategies to mitigate exposure to potential carcinogens (Ushiyama et al., 1991).
Potential Therapeutic Applications
Compounds structurally or functionally related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" may exhibit promising therapeutic applications. By targeting specific receptors or enzymes, these molecules could offer new avenues for treating various diseases, including neurodegenerative disorders, cancers, and metabolic diseases. Ongoing research aims to identify and optimize such compounds for clinical use, leveraging their unique chemical properties to develop novel treatments that are both effective and safe (Balani et al., 1995).
Toxicological Assessment
Evaluating the toxicological profile of compounds like "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide" is essential for determining their safety for human use. Studies often focus on identifying potential genotoxic or carcinogenic effects, understanding the mechanisms of action, and assessing the risks associated with exposure. Such research is fundamental to ensuring that new chemicals introduced as pharmaceuticals or found in the environment do not pose undue health risks to humans (Moonen et al., 2004).
Mécanisme D'action
Target of Action
The primary target of this compound is the ribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth and proliferation by promoting protein synthesis.
Biochemical Pathways
The inhibition of S6K2 affects the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, proliferation, and survival. The downstream effects of this inhibition can lead to reduced protein synthesis and cell growth .
Result of Action
The molecular and cellular effects of the compound’s action include reduced protein synthesis and cell growth due to the inhibition of S6K2. This can potentially lead to the suppression of tumor growth in cancers where S6K2 is overactive .
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-25-13-17(12-23-25)16-7-14(9-21-11-16)10-22-20(26)18-8-19(27-24-18)15-5-3-2-4-6-15/h2-9,11-13H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCSMKDSRWFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
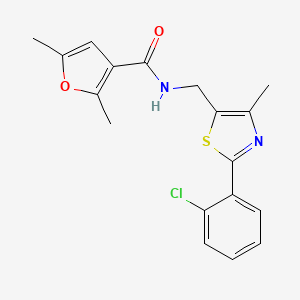
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

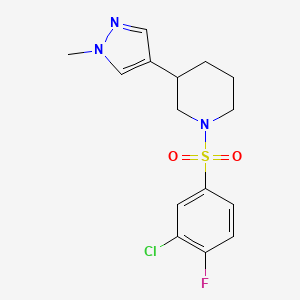
![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
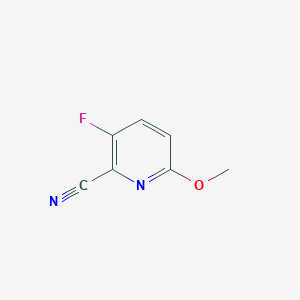
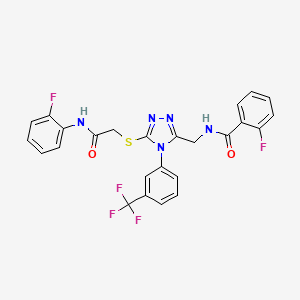
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994682.png)